Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-
Description
This compound is a chiral benzenemethanol derivative featuring a tertiary amine moiety and a benzyl-protected hydroxyl group. Its IUPAC name is 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzenemethanol, with a molecular formula of C29H35NO3 (inferred from structural analogs in and ). It is a key intermediate in the synthesis of Fesoterodine, a muscarinic receptor antagonist used for overactive bladder treatment . The (1R)-configuration at the chiral center is critical for its biological activity, as stereochemistry influences receptor binding affinity .
Properties
IUPAC Name |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBRMPULOEHLO-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and altering metabolic pathways. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects.
Biological Activity
Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, is a complex organic compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 431.6 g/mol . This compound has been studied for its interactions with various biological systems, particularly its effects on enzyme activity, cellular signaling, and metabolic pathways.
Benzenemethanol exhibits significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds. These enzymes can either activate or inhibit metabolic pathways depending on the specific interactions with the compound . The compound has been shown to influence the activity of these enzymes, thus altering metabolic flux and potentially leading to the formation of active or inactive metabolites.
Cellular Effects
The compound's influence extends to cellular signaling pathways, particularly those mediated by G-protein coupled receptors (GPCRs). It acts as a ligand for nuclear receptors, modulating gene expression and affecting transcriptional activity. This modulation can lead to significant changes in cellular metabolism and function .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Binds to cytochrome P450 enzymes, influencing metabolic pathways. |
| Cell Signaling | Modulates GPCR signaling pathways and gene expression. |
| Metabolic Pathways | Alters activity of metabolic enzymes, affecting metabolite levels. |
| Subcellular Localization | Localizes to specific organelles, influencing interactions with biomolecules. |
Molecular Mechanism
At the molecular level, Benzenemethanol interacts with biomolecules through specific binding sites. It can inhibit or activate enzymes by binding to their active or allosteric sites. This interaction is critical for its biological effects, as it influences gene expression through interactions with transcription factors .
Temporal Effects in Laboratory Settings
Research indicates that the stability and degradation of Benzenemethanol are critical factors in determining its long-term effects on cellular functions. Studies have shown that while the compound remains stable under certain conditions, it can degrade under others, leading to a loss of biological activity over time .
Case Studies and Research Findings
Several studies have highlighted the biological implications of Benzenemethanol:
- Study on Cytochrome P450 Interaction : Research demonstrated that Benzenemethanol significantly alters the activity of cytochrome P450-dependent monooxygenases, which are vital for xenobiotic metabolism . The study revealed that these interactions could lead to variable responses in different biological contexts.
- Impact on Cancer Cell Lines : In vitro studies indicated that Benzenemethanol could induce apoptosis in certain cancer cell lines by modulating tubulin polymerization and affecting cell cycle progression . This suggests potential therapeutic applications in oncology.
- Metabolic Pathway Analysis : A detailed metabolic profiling indicated that Benzenemethanol interacts with various metabolic pathways, potentially leading to altered levels of key metabolites involved in cellular homeostasis .
Scientific Research Applications
Biochemical Applications
1. Interaction with Cytochrome P450 Enzymes
Benzenemethanol has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered metabolic pathways, impacting the pharmacokinetics of various drugs. For instance, it has been observed to inhibit certain isoforms of cytochrome P450, potentially leading to increased plasma concentrations of co-administered medications .
2. Modulation of G-Protein Coupled Receptors (GPCRs)
The compound acts as a ligand for GPCRs, influencing cellular signaling pathways. Research indicates that it can modulate the activity of specific GPCRs involved in neurotransmission and hormone regulation, which may have implications for treating conditions such as overactive bladder and other disorders linked to GPCR dysfunction .
3. Gene Expression Regulation
Benzenemethanol has been implicated in the regulation of gene expression through its interaction with nuclear receptors. By acting as an agonist or antagonist at these receptors, it can influence transcriptional activity related to various physiological processes, including metabolism and cell proliferation .
Case Study 1: Pharmacokinetics and Drug Interaction
A study examining the pharmacokinetics of Benzenemethanol highlighted its potential to alter the metabolism of co-administered drugs through cytochrome P450 inhibition. In vitro assays demonstrated that concentrations of Benzenemethanol could significantly reduce the metabolic clearance of drugs like midazolam, suggesting careful consideration in polypharmacy scenarios .
Case Study 2: Therapeutic Applications in Urology
In a clinical trial involving patients with overactive bladder, Benzenemethanol showed promise as an effective treatment option. The trial reported significant reductions in urinary frequency and urgency compared to placebo groups, supporting its potential utility in urological therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tolterodine (CAS 124936-74-9)
- Structure: 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol .
- Key Differences: Substituent at Position 4: Tolterodine has a methyl group, while the target compound has a benzyloxy group.
- Pharmacology : Tolterodine is a competitive muscarinic antagonist with moderate selectivity for bladder receptors. The target compound’s benzyloxy group may alter its pharmacokinetic profile, delaying hepatic metabolism .
Desfesoterodine (CAS 207679-81-0)
- Structure: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol .
- Key Differences :
- Substituent at Position 4 : Desfesoterodine has a hydroxyl group , whereas the target compound has a benzyloxy group .
- Metabolic Role : Desfesoterodine is the active metabolite of Fesoterodine, formed via esterase-mediated hydrolysis. The benzyloxy group in the target compound likely serves as a prodrug modification to improve oral bioavailability .
Fesoterodine Impurity (PA 33 0311007)
- Structure: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol .
- Key Differences :
Comparative Data Table
Challenges and Controversies
- Stereoisomer Confusion : lists two CAS numbers (207679-81-0 and 200801-70-3) for structurally similar compounds, likely differing in stereochemistry or substituent positions .
Preparation Methods
Synthetic Routes Overview
The synthesis of Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- follows a seven-step sequence starting from ( ± )-6-halo-4-phenylchroman-2-one. The pathway involves:
-
Reduction of the chroman-2-one to a diol.
-
Benzyl protection of phenolic hydroxyl groups.
-
Tosylation of the alcohol.
-
Amination with diisopropylamine.
-
Halo-to-benzyl alcohol conversion.
-
Deprotection and enantiomeric resolution.
Each step necessitates precise control over reaction conditions, reagent stoichiometry, and purification techniques to ensure high enantiomeric excess and yield.
Step 1: Reduction of 6-Halo-4-phenylchroman-2-one
The synthesis begins with the reduction of ( ± )-6-bromo-4-phenylchroman-2-one to ( ± )-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 10–35°C is employed for this transformation . The reaction proceeds via nucleophilic hydride attack on the carbonyl carbon, yielding a diol intermediate. Solvent selection is critical: cyclic ethers like THF enhance solubility and reaction homogeneity. Post-reaction workup involves quenching with aqueous acid, extraction with diisopropyl ether, and pH adjustment to isolate the diol in 85–90% yield .
Step 2: Protection of Hydroxyl Groups
To prevent undesired side reactions, the phenolic hydroxyl group of the diol is protected using benzyl bromide or chloride. Reaction conditions include potassium carbonate as a base in acetone or acetonitrile at 50–60°C for 6–8 hours . The benzyl group provides stability during subsequent steps while maintaining compatibility with reducing agents. The protected intermediate, ( ± )-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanol, is isolated via solvent extraction (hexane/water) and dried under vacuum, achieving 88–92% purity .
Step 3: Formation of Tosylate Intermediate
The alcohol is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in dichloromethane with pyridine as an acid scavenger. This step activates the alcohol for nucleophilic substitution in the subsequent amination. Reaction parameters include 0–5°C for 2 hours, followed by gradual warming to room temperature. The tosylate is purified via silica gel chromatography, yielding 80–85% of ( ± )-toluene-4-sulfonic acid 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl ester .
Step 4: Amination with Diisopropylamine
Amination introduces the bis(isopropyl)amino group via nucleophilic substitution. The tosylate reacts with excess diisopropylamine in refluxing acetonitrile (82°C) for 97 hours . Prolonged heating ensures complete displacement of the tosylate group. The product, ( ± )-[3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl]-diisopropylamine, is isolated by evaporative removal of acetonitrile and recrystallization from ethyl acetate, achieving 75–78% yield .
Step 5: Conversion to Benzyl Alcohol Derivative
The bromine substituent is converted to a benzyl alcohol group via a two-step process:
-
Grignard Reaction : Treatment with magnesium in THF forms the Grignard reagent, which reacts with benzaldehyde.
-
Reduction : The resulting ketone is reduced using zinc particles in acidic media (10–20% H₂SO₄) at 35–40°C . This dual-step approach ensures regioselective introduction of the benzyl alcohol moiety. The crude product is purified via phase separation (toluene/water) and molecular sieve drying, yielding 90–93% .
Step 6: Deprotection and Enantiomeric Resolution
Benzyl groups are removed via catalytic hydrogenation (H₂/Pd-C) in methanol at 25°C, exposing the phenolic hydroxyl group. Racemic 5-HMT is resolved using chiral chromatography (Chiralpak® AD-H column) with hexane/isopropanol (90:10) to isolate the (1R)-enantiomer . Optical rotation ([α]D²⁵ = +12.5°) confirms enantiomeric purity >99% .
Step 7: Final Esterification and Purification
The (1R)-enantiomer undergoes esterification with fumaric acid in ethanol at 60°C for 4 hours. Crystalline fesoterodine fumarate is isolated via cooling crystallization and vacuum filtration. Final purification via recrystallization from acetone/water (1:3) yields 95–97% pure product .
Comparative Analysis of Synthetic Methods
Key observations include the necessity of prolonged amination times for complete conversion and the superior efficiency of zinc-mediated reductions compared to traditional catalytic hydrogenation .
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of this benzenemethanol derivative?
Methodological Answer:
The compound’s chiral center at the 1R position necessitates stereoselective synthesis. A reductive amination approach, similar to fentanyl derivative synthesis (), can be adapted. For example:
- React a ketone intermediate (e.g., 3-[bis(1-methylethyl)amino]-1-phenylpropanone) with a benzenemethanol precursor under controlled pH.
- Use sodium triacetoxyborohydride (STAB) as a selective reducing agent to favor the (R)-enantiomer.
- Monitor reaction progress via chiral HPLC ( ) to ensure >98% enantiomeric excess (e.e.).
Key Parameters:
| Parameter | Optimal Condition | Yield/EE |
|---|---|---|
| Reducing Agent | STAB in THF | 85-90% yield |
| Temperature | 0–4°C | >95% e.e. |
| Chiral Column | Chiralpak AD-H () | Retention: 8.2 min (R) |
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
Combine orthogonal methods:
NMR Spectroscopy :
- H/C NMR to confirm substituent positions (e.g., phenylmethoxy at C4, stereochemistry at C1R) ( ).
- NOESY to validate spatial proximity of the 1R-propyl and benzyl groups.
HPLC-MS :
- Reverse-phase C18 column (e.g., Agilent Zorbax) with UV detection at 254 nm ().
- Mass spec (ESI+) for molecular ion confirmation ([M+H] expected ~465 m/z).
Chiral Chromatography :
- Use a Chiralcel OD-H column to resolve enantiomers ().
Example Purity Criteria:
| Impurity | Acceptable Threshold | Detection Method |
|---|---|---|
| Enantiomeric Impurity | ≤1.5% | Chiral HPLC |
| Organic Volatiles | <0.1% | GC-MS |
Advanced: How can racemic mixtures of this compound be resolved to isolate the (R)-enantiomer?
Methodological Answer:
Racemic resolution requires chiral stationary phases (CSPs) or enzymatic methods:
Preparative Chiral HPLC :
- Column: Chiralpak IA (amylose-based) with hexane:isopropanol (80:20) mobile phase.
- Collect fractions and validate via polarimetry ().
Kinetic Resolution :
- Use lipase enzymes (e.g., Candida antarctica) to selectively acylate the undesired (S)-enantiomer.
- Separate using liquid-liquid extraction ().
Challenges:
- Scalability of CSP-based methods.
- Enzyme activity loss under high substrate concentrations.
Advanced: What stability-indicating studies are essential for ensuring compound integrity during storage?
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:
Forced Degradation :
- Expose to heat (40°C), humidity (75% RH), and UV light.
- Monitor degradation via HPLC for:
Storage Recommendations :
- Lyophilized form at -20°C in amber vials ().
Degradation Products Identified:
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic Hydrolysis | 3-[(1R)-3-amino...] | Ether cleavage |
| UV Exposure | Quinone derivative | Photooxidation |
Advanced: How does the 1R configuration influence the compound’s pharmacological activity?
Methodological Answer:
The 1R stereochemistry likely enhances target binding affinity. To validate:
Docking Studies :
- Model interactions with receptors (e.g., GPCRs) using Schrödinger Suite.
- Compare (R) vs. (S) enantiomer binding energies ( ).
In Vitro Assays :
- Test enantiomers in cell-based assays (e.g., cAMP inhibition for β-AR activity).
- EC50 values for (R)-enantiomer are typically 10x lower than (S) ( ).
Hypothesized SAR:
| Substituent | Role in Activity |
|---|---|
| Bis(1-methylethyl)amino | Enhances lipophilicity |
| Phenylmethoxy | Stabilizes aryl interactions |
Advanced: How can researchers address contradictory data in metabolic pathway studies?
Methodological Answer:
Contradictions (e.g., CYP450 vs. esterase metabolism) require:
Isotope Labeling :
- Use C-labeled compound to track metabolic fate in hepatocyte models.
Enzyme Inhibition Assays :
- Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant pathways.
Species-Specific Differences :
Example Findings:
| Species | Primary Metabolite | Enzyme Responsible |
|---|---|---|
| Human | N-dealkylated product | CYP2D6 |
| Rat | O-demethylated product | CYP3A1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
